molecular formula C20H22BrNO4S B2933492 methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate CAS No. 1327174-40-2

methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate

Cat. No. B2933492
M. Wt: 452.36
InChI Key: MAQRJWYXGBTDKF-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, a bromination reaction could introduce the bromophenyl group, and a sulfonation reaction could introduce the tert-butylphenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms present, and the connectivity of those atoms .


Chemical Reactions Analysis

The compound’s reactivity could be influenced by the presence of the bromophenyl and amino groups, which are both reactive. The bromine atom is a good leaving group, and the amino group can act as a nucleophile or base .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties .

Scientific Research Applications

Synthesis and Polymer Applications

The scientific research surrounding methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate primarily explores its utility in synthesis and polymer science. A notable application is in the creation of α-methylene-γ-lactams through the reaction of α-amidoalkylphenyl sulfones with functionalized allylzinc reagents. This process, which employs the zinc derivative of ethyl 2-(bromomethyl)acrylate, demonstrates the compound's versatility in synthesizing N-protected β-amino ketones, indicating its potential in medicinal chemistry and material science (Petrini, Profeta, & Righi, 2002).

Another research avenue explores the compound's role in producing polymers with photochromic properties, specifically through the incorporation of azobenzene groups with heterocyclic sulfonamide substituents. These polymers exhibit trans-cis isomerization under light, highlighting the compound's application in developing materials with potential uses in optical storage and sensors (Ortyl, Janik, & Kucharski, 2002).

Thermal Stabilization of Polymers

Further investigations into the thermal stabilization of butadiene polymers reveal that derivatives of methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate, such as 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, offer significant protection against thermal degradation. This application is crucial for extending the lifespan of polymers used in various industrial and consumer products, underscoring the compound's significance in materials science (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Metal Ion Binding and Removal

On the environmental front, the compound's derivatives have been researched for their metal-binding properties, showcasing potential in pollution control and water treatment. Studies demonstrate its utility in synthesizing water-soluble polymers that exhibit significant metal ion binding capabilities, suggesting its importance in developing new materials for removing heavy metals from water sources (Rivas, Maureira, & Geckeler, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, the bromophenyl group could potentially make the compound toxic or environmentally hazardous .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a drug .

properties

IUPAC Name

methyl (Z)-3-(4-bromoanilino)-2-(4-tert-butylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4S/c1-20(2,3)14-5-11-17(12-6-14)27(24,25)18(19(23)26-4)13-22-16-9-7-15(21)8-10-16/h5-13,22H,1-4H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQRJWYXGBTDKF-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Br)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.